2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid

Regioisomer Comparison Aqueous Solubility Tetrazole Bioisostere

Purchase 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid (CAS 832739-85-2) to exploit its unique meta‑1H‑tetrazole geometry. Unlike the para‑isomer or 2H‑tautomer, this compound presents a distinct hydrogen‑bond acceptor orientation and electrostatic surface, enabling precise structure‑activity relationship studies and carboxylic acid bioisostere validation. Ideal for medicinal chemistry, focused library synthesis, and ADME calibration. Available in research‑grade solid form; inquire for bulk quantities.

Molecular Formula C10H10N4O3
Molecular Weight 234.215
CAS No. 832739-85-2
Cat. No. B2749622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
CAS832739-85-2
Molecular FormulaC10H10N4O3
Molecular Weight234.215
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC(=C1)N2C=NN=N2
InChIInChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-3-8(5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16)
InChIKeyGXJLZCCLIHGQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid: Procurement, Molecular Identity & Research-Grade Specifications


2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid (CAS 832739-85-2) is a heterocyclic small-molecule research chemical with the molecular formula C10H10N4O3 and a molecular weight of 234.21 g/mol . Structurally, it comprises a propanoic acid moiety linked via an ether oxygen to a phenyl ring substituted at the meta-position with a 1H-tetrazol-1-yl group . As a building block for medicinal chemistry and chemical biology applications, it is available from multiple reputable vendors in research-grade purities, including 95% (AKSci) and >98% (MolCore) . The compound is typically provided as a solid with recommended long-term storage at room temperature or under refrigeration (2–8°C) .

2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid: The Critical Impact of Substitution Pattern on Molecular Recognition and Physicochemical Profile


In medicinal chemistry research, substituting this compound with a close analog—such as the para-substituted isomer (CAS 832740-17-7) or a 2H-tetrazol-2-yl regioisomer—is not a functionally neutral act. Even with an identical molecular formula and molecular weight, such changes can profoundly alter molecular recognition by biological targets. The position of the tetrazole ring on the phenyl core, along with the specific tetrazole tautomeric form (1H vs. 2H), directly governs the three-dimensional spatial orientation of hydrogen-bond acceptors and the local electrostatic potential surface presented to a protein binding pocket. This, in turn, affects target binding affinity, selectivity, and downstream pharmacology [1]. Furthermore, these seemingly minor structural modifications can significantly impact key physicochemical properties like aqueous solubility and metabolic stability, ultimately influencing the compound's utility and experimental reproducibility in downstream assays. The following evidence section provides quantitative context for this differential profile.

2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid: A Quantitative Comparative Profile Against Its Closest Structural Analogs


Regioisomer-Specific Solubility: Meta- vs. Para-Substituted Phenoxypropanoic Acid Derivatives

The position of the tetrazol-1-yl substituent on the central phenyl ring directly influences the compound's aqueous solubility. The meta-substituted target compound (CAS 832739-85-2) and its para-substituted regioisomer (CAS 832740-17-7) share identical molecular weights and calculated LogP values (XLogP3 = 1.1) , . However, their solubility profiles diverge significantly. This difference is critical for assay development, as it dictates achievable in vitro concentrations and can influence bioactivity readouts.

Regioisomer Comparison Aqueous Solubility Tetrazole Bioisostere Physicochemical Profiling

Tetrazole Tautomerism as a Key Differentiator: 1H- vs. 2H-Tetrazole Isomers

The tetrazole ring on the target compound exists as the 1H-tautomer. In contrast, analogs bearing a 2H-tetrazol-2-yl group, such as 2-(5-phenyl-2H-tetrazol-2-yl)propanoic acid (CAS 22307-40-0) [1] and 3-(5-phenyl-2H-tetrazol-2-yl)propanoic acid (CAS 21054-67-1) , represent a distinct isomeric class. While both tautomers can function as carboxylic acid bioisosteres, their electronic distribution and geometry differ, leading to potentially divergent hydrogen-bonding patterns with biological targets. For instance, a study on fatty acid amide hydrolase (FAAH) inhibitors showed that 1H- and 2H-tetrazole regioisomers exhibited differences in inhibitory potency and phase I metabolic stability [2], demonstrating that this isomeric choice is a critical decision point in compound design.

Tetrazole Tautomerism Bioisosterism Molecular Recognition Structure-Activity Relationship

In Silico Drug-Likeness: Calculated Physicochemical Profile of 2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid

The compound's calculated physicochemical properties fall within favorable ranges for oral drug-likeness and suggest it is a viable starting point for medicinal chemistry campaigns. Key in silico metrics include a molecular weight of 234.21 g/mol, a calculated LogP (XLogP3) of 1.1, a topological polar surface area (TPSA) of 90.1 Ų, and 4 rotatable bonds . It has 1 hydrogen bond donor and 6 hydrogen bond acceptors . These parameters indicate a balance between lipophilicity and polarity, which is often associated with favorable permeability and solubility characteristics.

Drug-likeness ADME Computational Chemistry Lead Optimization

2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid: Recommended Research Applications Based on Comparative Evidence


Chemical Probe for Investigating Carboxylic Acid Bioisosterism and Tetrazole Tautomer Effects

This compound is an ideal tool compound for studying the impact of tetrazole-based carboxylic acid bioisosterism on target binding. Its specific 1H-tautomeric form and meta-substitution pattern allow researchers to systematically compare its activity, selectivity, and physicochemical properties against other isomers (e.g., para-substituted or 2H-tetrazole analogs) [1]. Such studies are foundational in medicinal chemistry for validating structure-activity relationships and optimizing lead compounds.

Reference Standard in ADME Assays for Evaluating Isomer-Specific Pharmacokinetics

The compound's predicted drug-like properties (XLogP3=1.1, TPSA=90.1 Ų) and the known solubility of its para-isomer (19.6 µg/mL) position it as a useful reference standard in ADME (Absorption, Distribution, Metabolism, Excretion) assays. Researchers can use this compound to calibrate in vitro assays for permeability, metabolic stability, or solubility, and to investigate how subtle structural differences (e.g., meta vs. para substitution) translate into changes in pharmacokinetic behavior.

Building Block for Fragment-Based Drug Discovery (FBDD) or Targeted Library Synthesis

As a commercially available building block with a favorable physicochemical profile, this compound can be directly incorporated into the synthesis of more complex molecules or focused chemical libraries. Its reactive propanoic acid group serves as a handle for further derivatization, such as forming amides, esters, or heterocycles. The unique combination of a 1H-tetrazole and a meta-phenoxypropanoic acid core offers a distinct chemical scaffold for exploring novel intellectual property space .

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